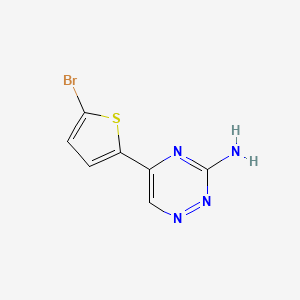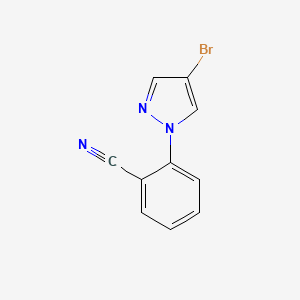
Ácidos sulfónicos de Cy5
Descripción general
Descripción
Sulfo Cy5 Carboxylic acids, also known as sulfo-Cyanine5 carboxylic acid, is a non-activated, water-soluble dye . It is highly hydrophilic and its non-sulfonated analog is available . The fluorophore is an equivalent of Cy5® carboxylic acid .
Synthesis Analysis
The synthesis of sulfo-Cy5 carboxylic acid has been reported in various studies . For labeling applications, the use of pre-activated sulfo-Cy5 NHS ester is considered .Molecular Structure Analysis
Sulfo Cy5 Carboxylic acids have a molecular weight of 680.87 and a molecular formula of C 32 H 37 N 2 KO 8 S 2 . They display a narrow absorption band and high molar absorptivity at 651 nm .Chemical Reactions Analysis
Sulfo Cy5 Carboxylic acids can be used for chemical synthesis . They have been studied as chemosensors for the recognition of metal cations with biological and environmental relevance .Physical And Chemical Properties Analysis
Sulfo Cy5 Carboxylic acids are well soluble in water, DMF, DMSO (0.35 M = 240 g/L), and are practically insoluble in non-polar organic solvents . They show a very low dependence of fluorescence on pH .Aplicaciones Científicas De Investigación
Quimiosensor colorimétrico para el reconocimiento de cationes metálicos
Los ácidos sulfónicos de Cy5 se han utilizado como quimiosensores colorimétricos para la detección de cationes metálicos. Estos compuestos pueden experimentar un cambio de color en respuesta a iones metálicos específicos, lo cual es una propiedad valiosa para el seguimiento de las concentraciones de metales en diversos entornos. Por ejemplo, un colorante sulfocíanico ha mostrado una respuesta colorimétrica sensible de azul a incoloro para Cu^2+ y Fe^3+ en solución de acetonitrilo .
Etiquetado de péptidos
En el campo de la investigación de péptidos, los ácidos sulfónicos de Cy5 se utilizan para el etiquetado de péptidos. Esta aplicación es crucial para estudiar las estructuras y funciones de los péptidos, especialmente en el contexto del diagnóstico de enfermedades e intervenciones terapéuticas. La naturaleza soluble en agua de estos colorantes facilita su conjugación con péptidos, lo que mejora el estudio de la hidrólisis enzimática in vitro .
Imagenología de fluorescencia
Debido a su alto coeficiente de extinción molar y su emisión en la región del infrarrojo cercano (NIR), los ácidos sulfónicos de Cy5 son excelentes para aplicaciones de imagenología de fluorescencia. Son particularmente útiles en contextos biológicos donde se pueden utilizar para etiquetar proteínas y oligonucleótidos con fines de imagenología .
Sondas de transferencia de energía de resonancia de fluorescencia (FRET)
Los ácidos sulfónicos de Cy5 son integrales en la creación de sondas FRET. Estas sondas son fundamentales en la bioimagenología y el análisis de interacciones moleculares. La emisión NIR de estos colorantes permite una penetración tisular más profunda y una baja interferencia de fondo, lo que los hace ideales para estudios in vivo .
Análisis bioquímico
Las propiedades fotofísicas únicas de los ácidos sulfónicos de Cy5 los hacen adecuados para diversos análisis bioquímicos. Su capacidad para usarse en diferentes medios, incluidas las soluciones acuosas, permite aplicaciones versátiles en la detección y cuantificación de sustancias biológicas .
Monitoreo ambiental
Los ácidos sulfónicos de Cy5 se pueden emplear en el monitoreo ambiental debido a su sensibilidad a varios cationes. Sus cambios colorimétricos al interactuar con iones específicos los hacen útiles para rastrear la contaminación y estudiar la salud ambiental .
Química supramolecular
En química supramolecular, estos colorantes se utilizan para desarrollar pequeñas moléculas orgánicas que pueden actuar como quimiosensores ópticos. Esta aplicación es esencial para el reconocimiento y la detección de iones metálicos importantes para el medio ambiente y la biología .
Detección de ácidos nucleicos
Por último, los ácidos sulfónicos de Cy5 se utilizan en la detección de ácidos nucleicos. Su fuerte fluorescencia en la región NIR es ventajosa para la detección de ácidos nucleicos en muestras biológicas complejas, lo que ayuda en el diagnóstico y la investigación .
Mecanismo De Acción
Target of Action
Sulfo Cy5 Carboxylic acids are primarily used for labeling biological molecules such as peptides, proteins, and oligos . These biological molecules are the primary targets of Sulfo Cy5 Carboxylic acids. The role of these targets is crucial in fluorescence imaging and other fluorescence-based biochemical analysis .
Mode of Action
The interaction of Sulfo Cy5 Carboxylic acids with its targets involves the labeling of the biological molecules. This labeling process is facilitated by the dye’s properties, which include high aqueous solubility and photostability . The dye’s interaction with its targets results in changes that enable fluorescence imaging and biochemical analysis .
Biochemical Pathways
It’s known that these dyes are used in various applications at biologically relevant phs , suggesting that they may interact with multiple biochemical pathways involved in fluorescence imaging and biochemical analysis.
Pharmacokinetics
It’s known that these dyes are highly water-soluble , which suggests that they may have good bioavailability. The dyes are also DMSO tolerant, which enables transfer from storage to assay without loss of performance .
Result of Action
The molecular and cellular effects of Sulfo Cy5 Carboxylic acids’ action primarily involve the labeling of biological molecules. This labeling enables fluorescence imaging and other fluorescence-based biochemical analysis . The dyes are photostable, which means they can maintain their performance even when exposed to light .
Action Environment
The action, efficacy, and stability of Sulfo Cy5 Carboxylic acids can be influenced by environmental factors. For instance, these dyes can tolerate a pH range of 3-10 , suggesting that changes in pH could potentially affect their action.
Análisis Bioquímico
Biochemical Properties
Sulfo Cy5 Carboxylic acids play a crucial role in biochemical reactions by acting as fluorescent labels. They interact with a variety of biomolecules, including enzymes, proteins, and nucleic acids. The interaction between Sulfo Cy5 Carboxylic acids and these biomolecules is primarily based on covalent bonding, where the carboxylic acid group reacts with primary amine groups on the target molecules to form stable amide bonds . This covalent attachment allows for precise labeling and tracking of biomolecules in various biochemical assays.
Cellular Effects
Sulfo Cy5 Carboxylic acids have significant effects on cellular processes. When introduced into cells, these compounds can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, Sulfo Cy5 Carboxylic acids have been shown to target mitochondria in cancer cells, enhancing the cytotoxicity of conjugated therapeutic agents . This targeting capability is attributed to the hydrophobic and cationic nature of the dye, which facilitates its accumulation in mitochondria due to the negative membrane potential .
Molecular Mechanism
The molecular mechanism of action of Sulfo Cy5 Carboxylic acids involves their binding interactions with biomolecules. The carboxylic acid group of Sulfo Cy5 Carboxylic acids forms covalent bonds with primary amine groups on proteins and peptides, resulting in stable conjugates . Additionally, the fluorescent properties of Sulfo Cy5 Carboxylic acids enable them to act as reporters in various biochemical assays, providing valuable information on the localization and dynamics of labeled biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfo Cy5 Carboxylic acids can change over time. These compounds are known for their stability and resistance to photobleaching, which ensures consistent performance in long-term experiments . Prolonged exposure to light and other environmental factors can lead to gradual degradation of the dye, potentially affecting its fluorescence intensity and labeling efficiency . It is essential to store Sulfo Cy5 Carboxylic acids under appropriate conditions to maintain their stability and functionality.
Dosage Effects in Animal Models
The effects of Sulfo Cy5 Carboxylic acids vary with different dosages in animal models. At low doses, these compounds are generally well-tolerated and do not exhibit significant toxicity . At higher doses, Sulfo Cy5 Carboxylic acids can cause adverse effects, including cytotoxicity and disruption of cellular functions . It is crucial to determine the optimal dosage for specific applications to minimize potential toxic effects while maximizing the benefits of using Sulfo Cy5 Carboxylic acids as fluorescent labels.
Metabolic Pathways
Sulfo Cy5 Carboxylic acids are involved in various metabolic pathways within cells. These compounds can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . The metabolic fate of Sulfo Cy5 Carboxylic acids includes their uptake, distribution, and eventual degradation within cells. Understanding the metabolic pathways of these compounds is essential for optimizing their use in biochemical assays and ensuring accurate interpretation of experimental results.
Transport and Distribution
The transport and distribution of Sulfo Cy5 Carboxylic acids within cells and tissues are mediated by specific transporters and binding proteins . These compounds can be actively transported across cell membranes and accumulate in specific cellular compartments. The hydrophilic nature of Sulfo Cy5 Carboxylic acids facilitates their distribution in aqueous environments, while their interaction with binding proteins ensures targeted delivery to specific cellular sites .
Subcellular Localization
Sulfo Cy5 Carboxylic acids exhibit distinct subcellular localization patterns, which can affect their activity and function. These compounds are often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, Sulfo Cy5 Carboxylic acids can localize to mitochondria, where they exert their effects on cellular metabolism and signaling pathways . Understanding the subcellular localization of Sulfo Cy5 Carboxylic acids is crucial for interpreting their role in various biological processes.
Propiedades
IUPAC Name |
sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O8S2.Na/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMXXQYLCXUAFF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N2NaO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{Cyclopropyl[(2-methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B1530207.png)

![[4-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B1530211.png)
amine](/img/structure/B1530212.png)






![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B1530223.png)

